Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride
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Overview
Description
Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2 and a molecular weight of 164.59 g/mol . This compound is known for its unique structure, which includes a hexahydro-pyrrolo-oxazole ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an oxirane derivative, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolo-oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce reduced pyrrolo-oxazole compounds .
Scientific Research Applications
Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolo[2,1-b]oxazole derivatives: These compounds share a similar ring structure but differ in their specific substituents and functional groups.
Oxazole derivatives: These compounds have a similar oxazole ring but may have different substituents and biological activities.
Pyrrolo[2,3-c]quinolines: These compounds have a more complex ring system and different biological properties
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H9ClN2O2 |
---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C5H8N2O2.ClH/c8-5-7-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2,(H,7,8);1H |
InChI Key |
FGDGMCOFWFWQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)OC(=O)N2.Cl |
Origin of Product |
United States |
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